molecular formula C10H19NO2S B13207369 Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate

Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate

Cat. No.: B13207369
M. Wt: 217.33 g/mol
InChI Key: BFFAJRGGRSPPGY-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate is a chemical compound with the molecular formula C10H19NO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate typically involves the reaction of piperidine derivatives with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for biologically active compounds.

    Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and a sulfanyl group makes it a versatile intermediate in synthetic chemistry and a valuable compound in pharmaceutical research .

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

methyl 2-(2-piperidin-4-ylethylsulfanyl)acetate

InChI

InChI=1S/C10H19NO2S/c1-13-10(12)8-14-7-4-9-2-5-11-6-3-9/h9,11H,2-8H2,1H3

InChI Key

BFFAJRGGRSPPGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCCC1CCNCC1

Origin of Product

United States

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